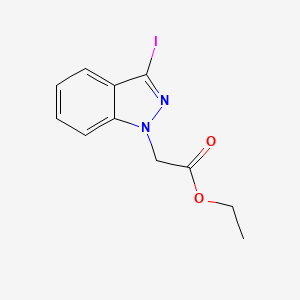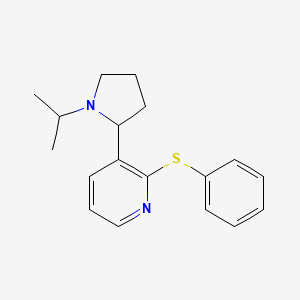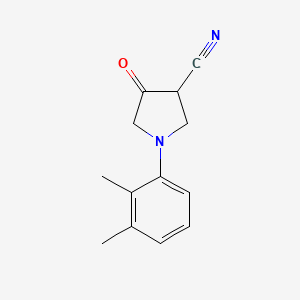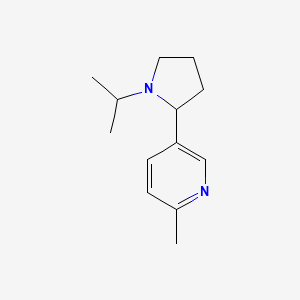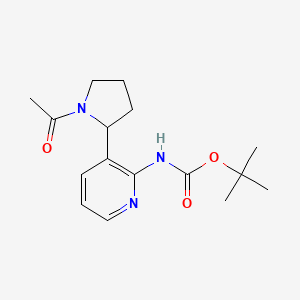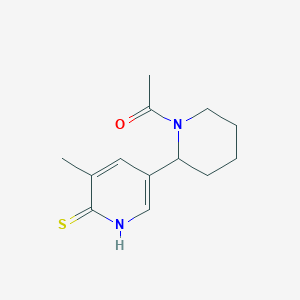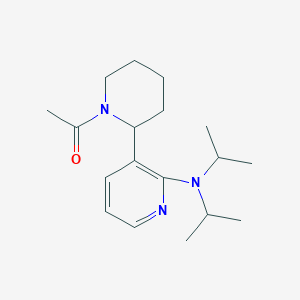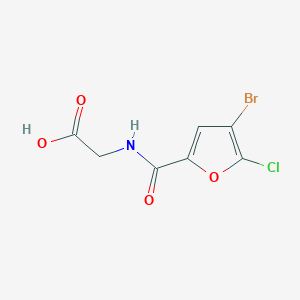
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid is a heterocyclic compound that belongs to the furan family It is characterized by the presence of bromine and chlorine atoms attached to the furan ring, along with a carboxamido group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid typically involves the halogenation of a furan derivative followed by the introduction of the carboxamido and acetic acid groups. One common synthetic route includes the following steps:
Halogenation: The furan ring is halogenated using bromine and chlorine under controlled conditions to obtain 4-bromo-5-chlorofuran.
Amidation: The halogenated furan is then reacted with an amine to introduce the carboxamido group.
Acetylation: Finally, the compound undergoes acetylation to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamido and acetic acid groups can undergo hydrolysis to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted furans depending on the reagents used.
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the furan ring and carboxamido group.
Hydrolysis Products: Corresponding acids and amines from the hydrolysis of carboxamido and acetic acid groups.
Aplicaciones Científicas De Investigación
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the carboxamido group, play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-5-chlorofuran-2-carboxamido)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(4-Bromo-5-chlorofuran-2-carboxamido)butanoic acid: Contains a butanoic acid group.
2-(4-Bromo-5-chlorofuran-2-carboxamido)benzoic acid: Features a benzoic acid moiety.
Uniqueness
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid is unique due to its specific combination of bromine, chlorine, carboxamido, and acetic acid groups
Propiedades
Fórmula molecular |
C7H5BrClNO4 |
|---|---|
Peso molecular |
282.47 g/mol |
Nombre IUPAC |
2-[(4-bromo-5-chlorofuran-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H5BrClNO4/c8-3-1-4(14-6(3)9)7(13)10-2-5(11)12/h1H,2H2,(H,10,13)(H,11,12) |
Clave InChI |
SLCBOINCMYBYET-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1Br)Cl)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



